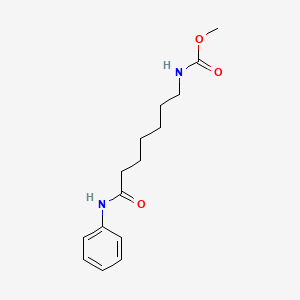![molecular formula C19H33NO B12527198 2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol CAS No. 804434-27-3](/img/structure/B12527198.png)
2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol typically involves a two-step process:
Condensation Reaction: Phenol and 2,6-di-tert-butylphenol undergo a condensation reaction.
Amination Reaction: The condensation product is then reacted with dimethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol undergoes several types of chemical reactions:
Oxidation: The phenolic group can be oxidized under acidic conditions.
Esterification and Alkylation: It can undergo esterification and alkylation reactions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Esterification: Acidic catalysts like sulfuric acid are often used.
Alkylation: Alkyl halides and bases are typically employed.
Major Products
The major products formed from these reactions include various esters and alkylated derivatives, which can be used in different industrial applications.
Scientific Research Applications
2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to stabilize polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress.
Medicine: Explored for its potential use in drug formulations to enhance stability.
Industry: Widely used as an additive in lubricants, rubber, and plastics to prevent degradation.
Mechanism of Action
The primary mechanism of action of 2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol involves its antioxidant properties. It stabilizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to materials and biological systems . The molecular targets include reactive oxygen species (ROS) and other free radicals.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another antioxidant used in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a precursor for more complex antioxidants.
(3,5-di-tert-Butyl-4-hydroxybenzyl)dimethylamine: Similar structure with slight variations in functional groups.
Uniqueness
2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol is unique due to its specific combination of tert-butyl groups and a dimethylamino propyl group, which enhances its antioxidant properties and makes it particularly effective in stabilizing lubricant oils and other industrial products .
Properties
CAS No. |
804434-27-3 |
|---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-(dimethylamino)propyl]phenol |
InChI |
InChI=1S/C19H33NO/c1-18(2,3)15-12-14(10-9-11-20(7)8)13-16(17(15)21)19(4,5)6/h12-13,21H,9-11H2,1-8H3 |
InChI Key |
BSJQFTSUYBFDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedinitrile](/img/structure/B12527122.png)
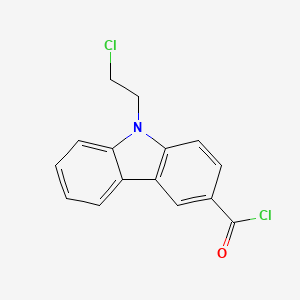
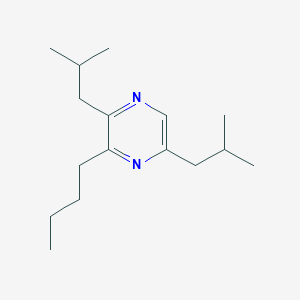
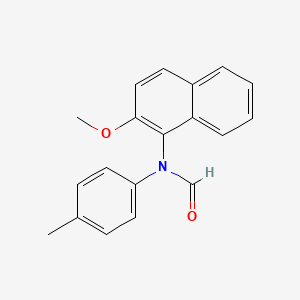
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
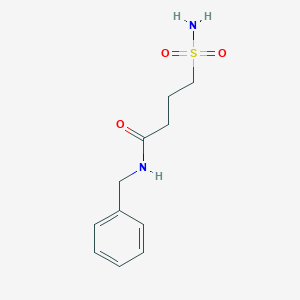
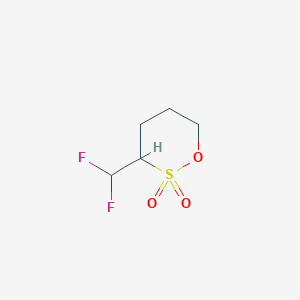
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
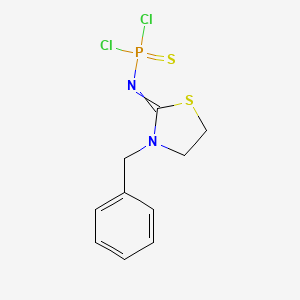
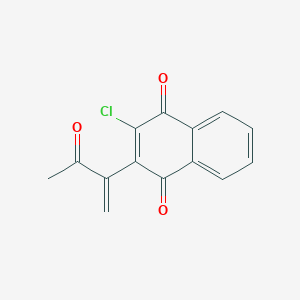

![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)

